(1R,2S,3R,5R)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol Hydrochloride
Overview
Description
The compound "(1R,2S,3R,5R)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol Hydrochloride" is a chiral cyclopentane derivative with multiple functional groups, including amino and hydroxymethyl groups. This structure is of interest due to its potential as a synthetic intermediate in the production of carbocyclic nucleosides, which are analogues of nucleosides with a carbocyclic ring instead of a sugar moiety and have applications in antiviral and antineoplastic therapies.
Synthesis Analysis
The synthesis of related cyclopentane derivatives has been achieved through various methods. For instance, enantioselective synthesis of cyclobutane derivatives, which are key intermediates for carbocyclic oxetanocins, has been reported using a [2+3] cyclopentane ring formation followed by ring contraction and Curtius reaction . Another approach for synthesizing cyclopentene derivatives involves starting from D-glucono-δ-lactone and proceeding through several steps, including Dieckmann cyclization, to obtain the target compound . Additionally, a chirospecific synthesis method for cyclopentane derivatives starting from (S)-aspartic acid has been described, which includes Dieckmann cyclization of an α-amino acid .
Molecular Structure Analysis
The molecular structure of cyclopentane derivatives is characterized by the presence of multiple stereocenters, which are crucial for their biological activity. The stereochemistry of these compounds is carefully controlled during synthesis to ensure the desired enantiomer is obtained. The protecting groups used during synthesis, such as the 9-phenyl-9-fluorenyl group, play a significant role in maintaining stereo- and regioselectivity .
Chemical Reactions Analysis
Cyclopentane derivatives can undergo various chemical reactions, including oxidation, esterification, deoxygenation, and hydrogenation, as part of their synthetic routes . Dieckmann cyclization is a common strategy for constructing the cyclopentane ring, which involves the formation of a carbanion at a specific position to induce cyclization . The choice of reagents and protecting groups can significantly influence the outcome of these reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopentane derivatives are influenced by their functional groups and stereochemistry. These compounds are typically synthesized as enantiomerically pure substances due to the importance of chirality in their biological activity. The presence of amino and hydroxymethyl groups makes these compounds versatile intermediates for further chemical modifications. The hydrochloride salt form of these compounds can improve their solubility in polar solvents, which is beneficial for their purification and characterization .
Scientific Research Applications
Inhibition of β-Glucosidases
The compound (1R,2S,3R,5R)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol hydrochloride shows significant potential in inhibiting β-glucosidases. Research by Boss et al. (2000) demonstrated that a related compound, (1R,2S,3S,4R,5R)-4-Amino-5-(hydroxymethyl)cyclopentane-1,2,3-triol, inhibits β-glucosidases from Caldocellum saccharolyticum and almonds. This inhibition is not influenced by N-ethylation but is reduced upon N-acetylation (Boss, Leroy, Blaser, & Reymond, 2000).
Precursor for Carbocyclic Nucleosides
The compound is also utilized as a precursor in the synthesis of carbocyclic nucleosides. Chang et al. (1994) achieved the stereocontrolled synthesis of a 1,5-methano-1-amino-5-(hydroxymethyl)-cyclopentane, a key component for carbocyclic nucleosides. This process involves a series of lactones leading to the target compound (Chang, Bergmeier, Frick, Bathe, & Rapoport, 1994).
Studies on Glucuronidation
Martin et al. (2006) explored the glucuronidation of a structurally similar compound, highlighting the importance of understanding metabolic pathways in different species. This research provides insights into how different species metabolize related compounds, which is crucial for pharmacokinetics and safety studies (Martin, Lewis, Bernstein, Beattie, Martin, Riley, & Springthorpe, 2006).
New Scaffold for Glycosidase Inhibition
Nakahara et al. (2008) synthesized a new scaffold, spirobicycloimidazoline, from a precursor derived from a compound similar to (1R,2S,3R,5R)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol hydrochloride. This new scaffold has potential as a specific inhibitor of glycosidases, demonstrating the compound's utility in creating novel biochemical structures (Nakahara, Okamoto, Suzuki, & Kanie, 2008).
properties
IUPAC Name |
(1R,2S,3R,5R)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3.ClH/c7-4-1-3(2-8)5(9)6(4)10;/h3-6,8-10H,1-2,7H2;1H/t3-,4-,5-,6+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTXEPQZAMUGID-ILLHIODVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1N)O)O)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@H]([C@@H]1N)O)O)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370354 | |
Record name | (1R,2S,3R,5R)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S,3R,5R)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol Hydrochloride | |
CAS RN |
79200-57-0 | |
Record name | (1R,2S,3R,5R)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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